molecular formula C16H12ClN5S B292438 N-(4-chlorophenyl)-N-(9,10-dihydro-8H-cyclopenta[4,5]thieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidin-2-yl)amine

N-(4-chlorophenyl)-N-(9,10-dihydro-8H-cyclopenta[4,5]thieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidin-2-yl)amine

Cat. No. B292438
M. Wt: 341.8 g/mol
InChI Key: MVNVAVBVYSYNRN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(4-chlorophenyl)-N-(9,10-dihydro-8H-cyclopenta[4,5]thieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidin-2-yl)amine is a chemical compound that has gained significant attention in scientific research due to its potential use in drug development. This compound is a thienotriazolopyrimidine derivative that has been synthesized using various methods.

Mechanism of Action

The mechanism of action of N-(4-chlorophenyl)-N-(9,10-dihydro-8H-cyclopenta[4,5]thieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidin-2-yl)amine is not fully understood. However, it has been suggested that this compound exerts its pharmacological effects by modulating various signaling pathways, including the PI3K/Akt/mTOR, NF-κB, and MAPK pathways.
Biochemical and Physiological Effects:
N-(4-chlorophenyl)-N-(9,10-dihydro-8H-cyclopenta[4,5]thieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidin-2-yl)amine has been shown to have several biochemical and physiological effects. In vitro studies have demonstrated its ability to inhibit the activity of various enzymes, including topoisomerase II and HDACs. This compound has also been found to modulate the expression of various genes involved in cell cycle regulation, apoptosis, and inflammation.

Advantages and Limitations for Lab Experiments

The advantages of using N-(4-chlorophenyl)-N-(9,10-dihydro-8H-cyclopenta[4,5]thieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidin-2-yl)amine in lab experiments include its high potency and selectivity towards specific targets. However, the limitations of using this compound include its low solubility and stability, which can affect its efficacy and reproducibility in experiments.

Future Directions

There are several future directions for the research on N-(4-chlorophenyl)-N-(9,10-dihydro-8H-cyclopenta[4,5]thieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidin-2-yl)amine. One potential area of focus is the development of more efficient and scalable synthesis methods for this compound. Another area of interest is the identification of new targets and signaling pathways that can be modulated by this compound. Additionally, further studies are needed to investigate the pharmacokinetics and toxicity of this compound in vivo, which can provide valuable insights into its potential use as a therapeutic agent.
In conclusion, N-(4-chlorophenyl)-N-(9,10-dihydro-8H-cyclopenta[4,5]thieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidin-2-yl)amine is a promising compound with potential applications in drug development. Its synthesis, mechanism of action, and biochemical and physiological effects have been extensively studied, and future research can provide valuable insights into its therapeutic potential.

Synthesis Methods

The synthesis of N-(4-chlorophenyl)-N-(9,10-dihydro-8H-cyclopenta[4,5]thieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidin-2-yl)amine has been reported in several studies. One of the most commonly used methods involves the reaction of 4-chloroaniline with 2-cyanomethylene-3,4-dihydrothiophene, followed by cyclization with hydrazine hydrate and further reaction with cyclopentanone.

Scientific Research Applications

N-(4-chlorophenyl)-N-(9,10-dihydro-8H-cyclopenta[4,5]thieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidin-2-yl)amine has been found to have potential applications in drug development. Several studies have reported its activity against various diseases, including cancer, inflammation, and neurological disorders. This compound has been shown to exhibit anticancer activity by inducing apoptosis and inhibiting cell proliferation.

properties

Molecular Formula

C16H12ClN5S

Molecular Weight

341.8 g/mol

IUPAC Name

N-(4-chlorophenyl)-10-thia-3,5,6,8-tetrazatetracyclo[7.6.0.02,6.011,15]pentadeca-1(9),2,4,7,11(15)-pentaen-4-amine

InChI

InChI=1S/C16H12ClN5S/c17-9-4-6-10(7-5-9)19-16-20-14-13-11-2-1-3-12(11)23-15(13)18-8-22(14)21-16/h4-8H,1-3H2,(H,19,21)

InChI Key

MVNVAVBVYSYNRN-UHFFFAOYSA-N

SMILES

C1CC2=C(C1)SC3=C2C4=NC(=NN4C=N3)NC5=CC=C(C=C5)Cl

Canonical SMILES

C1CC2=C(C1)SC3=C2C4=NC(=NN4C=N3)NC5=CC=C(C=C5)Cl

Origin of Product

United States

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